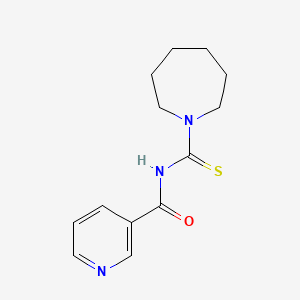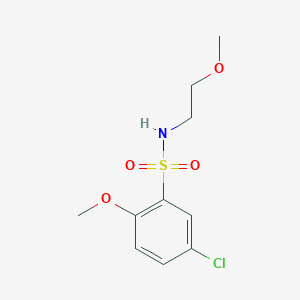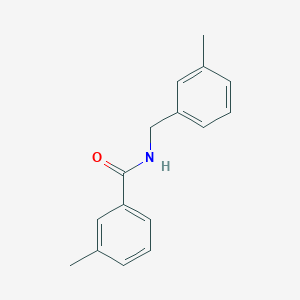
N-(1-azepanylcarbonothioyl)nicotinamide
Descripción general
Descripción
N-(1-azepanylcarbonothioyl)nicotinamide, also known as A-286982, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors.
Mecanismo De Acción
The mechanism of action of N-(1-azepanylcarbonothioyl)nicotinamide involves the inhibition of NAD+ biosynthesis enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT). This inhibition leads to the depletion of NAD+ levels in cells, which can disrupt cellular metabolism and ultimately lead to cell death.
Biochemical and Physiological Effects:
The depletion of NAD+ levels in cells by N-(1-azepanylcarbonothioyl)nicotinamide has been shown to have several biochemical and physiological effects. It can induce autophagy, a process by which cells degrade and recycle their own components. This can lead to the death of cancer cells, which are known to be resistant to apoptosis. Additionally, N-(1-azepanylcarbonothioyl)nicotinamide has been shown to increase the sensitivity of cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-azepanylcarbonothioyl)nicotinamide in lab experiments is its specificity for NAD+ biosynthesis enzymes. This specificity allows for the selective inhibition of cancer cells, while leaving healthy cells unharmed. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-(1-azepanylcarbonothioyl)nicotinamide. One direction is to investigate its potential use in combination with other anticancer agents to enhance their effectiveness. Another direction is to explore its potential use in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, the development of more soluble analogs of N-(1-azepanylcarbonothioyl)nicotinamide could improve its potential for clinical use.
Aplicaciones Científicas De Investigación
N-(1-azepanylcarbonothioyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NAD+ biosynthesis enzymes, which can lead to the depletion of NAD+ levels in cells. This depletion has been linked to the inhibition of cancer cell growth, making N-(1-azepanylcarbonothioyl)nicotinamide a potential anticancer agent.
Propiedades
IUPAC Name |
N-(azepane-1-carbothioyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c17-12(11-6-5-7-14-10-11)15-13(18)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQATTNQPWOCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-cyclopentyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4796043.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4796049.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4796054.png)
![methyl {5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4796063.png)
![4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4796070.png)

![N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide]](/img/structure/B4796075.png)

![methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4796086.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide](/img/structure/B4796106.png)


![N-[4-({[4-(methylthio)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4796121.png)
